

Mps1-IN-4 vs. Reversine: A Comparative Guide to Mps1 Inhibition

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Compound of Interest		
Compound Name:	Mps1-IN-4	
Cat. No.:	B12406334	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors of Monopolar Spindle 1 (Mps1) kinase: **Mps1-IN-4** and reversine. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anti-cancer drug development. This guide aims to provide an objective comparison of the performance of **Mps1-IN-4** and reversine, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Kev Differences

Feature	Mps1-IN-4 Reversine		
Primary Target	Mps1 Kinase	Mps1 Kinase	
Secondary Target(s)	Highly Selective for Mps1	Aurora Kinases (A, B, C)	
Potency (Mps1 IC50)	Extremely potent (Cellular IC50 = 0.70 nM)	Highly potent (IC50 = 2.8 nM for full-length Mps1)	
Selectivity	High selectivity over a large kinase panel	Dual inhibitor with higher potency for Mps1	
Chemical Scaffold	lmidazo[1,2-b]pyridazine	Substituted Purine	



Quantitative Data Summary

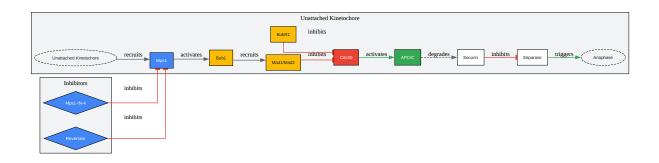
The following table summarizes the key quantitative data for **Mps1-IN-4** and reversine, focusing on their inhibitory potency and cellular effects.

Parameter	Mps1-IN-4 (as compound 27f)	Reversine	Reference(s)
Biochemical Mps1	Not explicitly stated for 27f, but described as "extremely potent"	2.8 nM (full-length Mps1), 6 nM (kinase domain)	[1][2]
Cellular Mps1 IC50	0.70 nM	Not explicitly stated	[1]
Cell Line IC50 (A549)	6.0 nM	~4 µM (after 72h treatment)	[1][3]
Selectivity Profile	Selective over a panel of 192 kinases	Inhibits Aurora A (IC50 ~400 nM), Aurora B (IC50 ~500 nM), Aurora C (IC50 ~400 nM)	[1][2][4]

Signaling Pathway and Experimental Workflow

To understand the context of Mps1 inhibition, the following diagrams illustrate the Mps1 signaling pathway and a general workflow for comparing Mps1 inhibitors.

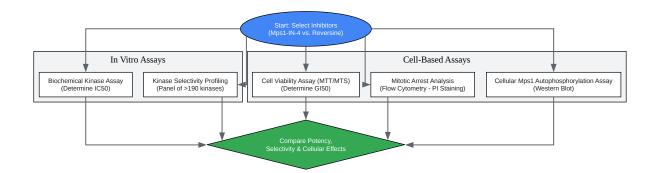




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Caption: Mps1 kinase signaling pathway in the spindle assembly checkpoint.





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References

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